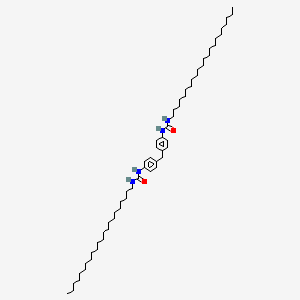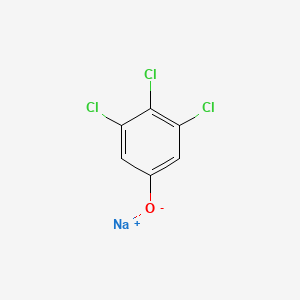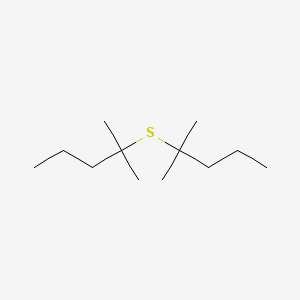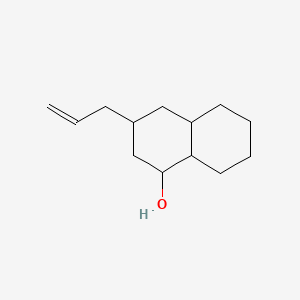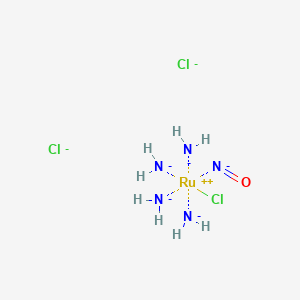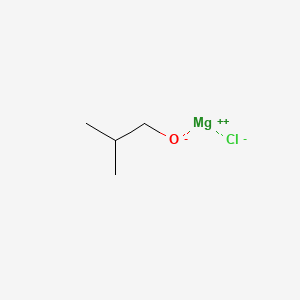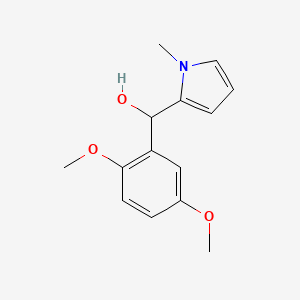
Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate is a chemical compound known for its unique structure and properties It consists of an ethyl acetate group attached to a phosphoranyl group, which is further bonded to three 4-chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate typically involves the reaction of tris(4-chlorophenyl)phosphine with ethyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl group to phosphines.
Substitution: The ethyl acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate involves its interaction with various molecular targets. The phosphoranyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar structure but lacks the ethyl acetate group.
Ethyl (tris(4-methylphenyl)phosphoranyl)acetate: Similar structure with methyl groups instead of chlorophenyl groups.
Uniqueness
Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate is unique due to the presence of both the ethyl acetate and tris(4-chlorophenyl)phosphoranyl groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical applications.
Propriétés
Numéro CAS |
15676-97-8 |
|---|---|
Formule moléculaire |
C22H19Cl3O2P+ |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
tris(4-chlorophenyl)-(2-ethoxy-2-oxoethyl)phosphanium |
InChI |
InChI=1S/C22H19Cl3O2P/c1-2-27-22(26)15-28(19-9-3-16(23)4-10-19,20-11-5-17(24)6-12-20)21-13-7-18(25)8-14-21/h3-14H,2,15H2,1H3/q+1 |
Clé InChI |
YZPJHCNVKDYKOX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C[P+](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


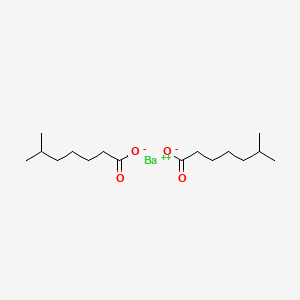

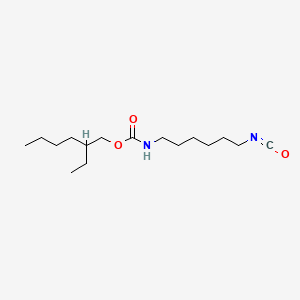
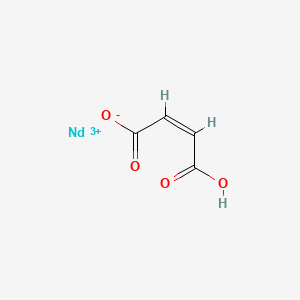
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
